Dual-Hydrogen-Bond Donor Catalysis: Geranyl Chloride vs. Neryl Chloride Divergent Reactivity
Under dual-hydrogen-bond donor catalysis using an achiral bis-aryl urea catalyst (6 mol%) with MTBD base in toluene at −78°C, geranyl chloride and neryl chloride exhibit dramatic and opposite reactivity profiles. Geranyl chloride undergoes tail-to-head cyclization to yield the cyclized product, whereas neryl chloride displays markedly lower reactivity under identical conditions [1]. This stereoelectronic divergence, attributed to the E versus Z configuration of the C2-C3 double bond, enables distinct enantioselective outcomes that are not interchangeable for stereochemically defined target synthesis [1].
| Evidence Dimension | Catalytic asymmetric tail-to-head cyclization reactivity |
|---|---|
| Target Compound Data | Geranyl chloride: undergoes tail-to-head cyclization under dual-HBD catalysis |
| Comparator Or Baseline | Neryl chloride (Z-isomer): displays dramatic difference in reactivity, reduced cyclization |
| Quantified Difference | Dramatic reactivity difference; geranyl chloride is competent for cyclization while neryl chloride exhibits distinct and opposite behavior under identical conditions |
| Conditions | Catalyst: achiral bis-aryl urea 6 (6 mol%), base: MTBD, solvent: toluene, temperature: −78°C |
Why This Matters
For enantioselective cyclization applications, neryl chloride cannot substitute for geranyl chloride due to opposite stereoelectronic effects that dictate reaction pathway and product stereochemistry.
- [1] Bendelsmith, A. J., et al. (2020). Enantioselective Tail-to-Head Cyclizations Catalyzed by Dual-Hydrogen-Bond Donors. Journal of the American Chemical Society, 142(15), 6935-6939. View Source
